Bienvenue dans la boutique en ligne BenchChem!

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

medicinal chemistry SAR regioisomer differentiation

This 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a regioisomerically defined building block designed for focused library synthesis and fragment-based drug discovery. Its unambiguous 2,9-dimethyl substitution pattern and 4-methoxybenzamide moiety eliminate the confounding variables introduced by the 2,7- or 2,8-dimethyl regioisomers (e.g., CAS 942001-38-9), ensuring SAR datasets remain interpretable. Positioned in a balanced physicochemical niche (MW 323.35, HBA=4, HBD=1) between more lipophilic CF₃ analogs and less functionalized benzamides, it is an ideal candidate for diversity-oriented screening decks and kinase selectivity panels targeting PI3K isoforms. Order with confidence—regiochemical precision matters.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 897617-35-5
Cat. No. B2819969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
CAS897617-35-5
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22)
InChIKeyQLGZDRVCYCTCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 897617-35-5): Structural Identity and Procurement-Relevant Characteristics


N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 897617-35-5) is a synthetic small-molecule heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class [1]. It features a 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core coupled to a 4-methoxybenzamide moiety at the 3-position (C18H17N3O3, MW 323.35). The parent scaffold has been explored for analgesic [2], gastroprotective [3], and kinase-inhibitory activities, though published quantitative bioactivity data specific to this compound remain absent from the peer-reviewed primary literature as of mid-2026.

Structural Uniqueness of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Why In-Class Analogs Cannot Be Interchanged


In-class 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are not interchangeable because regiochemistry (methyl positions on the pyrido ring) and benzamide substituent electronics (e.g., 4-methoxy vs. H, CF₃, or alkoxy) can profoundly alter conformational preference, hydrogen-bonding capacity, lipophilicity, and target engagement [1]. For example, the 2,9-dimethyl substitution pattern orients the C-9 methyl into a sterically distinct region compared to the 2,7- or 2,8-dimethyl isomers , while the 4-methoxy group contributes an additional H-bond acceptor and modulates the electron density of the benzamide carbonyl—parameters known to differentiate SAR within congeneric series of heterocyclic carboxamides [2]. Substituting this compound with a regioisomeric analog lacking one or both of these features introduces uncontrolled variables that can invalidate comparative screening datasets and confound structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 897617-35-5) vs. Closest Analogs


2,9-Dimethyl Regioisomerism: Conformational and Steric Differentiation vs. 2,7- and 2,8-Dimethyl Analogs

The target compound bears methyl groups at positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one scaffold. The closest regioisomeric comparators include N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 942001-38-9) and N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide . The C-9 methyl group protrudes into a sterically constrained region proximal to the bridgehead nitrogen, a spatial orientation distinct from the C-7 or C-8 methyl positions, which can differentially affect the planarity of the bicyclic system and the trajectory of the 3-carboxamide side chain [1]. While quantitative biological data are absent for all three regioisomers, the structural non-equivalence is absolute and directly impacts molecular recognition, docking poses, and crystal packing—parameters critical for fragment-based screening and structure-guided design.

medicinal chemistry SAR regioisomer differentiation

4-Methoxybenzamide Substituent: Electron-Donating Group vs. Unsubstituted and Electron-Withdrawing Comparators

The 4-methoxy substituent on the benzamide ring introduces an additional hydrogen-bond acceptor (methoxy oxygen) and increases electron density relative to the unsubstituted benzamide analog, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 941923-37-1) . In contrast, the 3-trifluoromethyl analog (PubChem CID 44009965) bears a strong electron-withdrawing group with a computed XLogP3 of 2.8 and 6 H-bond acceptors [1]. The target compound, with a methoxy group, is predicted to exhibit intermediate lipophilicity and a distinct H-bond acceptor profile (theoretical HBA count = 4 vs. 3 for the unsubstituted benzamide), which can translate into differential permeability, solubility, and protein-binding characteristics in cellular assays .

physicochemical properties lipophilicity hydrogen bonding

Class-Level Gastroprotective Pharmacophore: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as a Privileged Scaffold

Published literature on 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives demonstrates gastroprotective activity in the acidified ethanol-induced mucosal lesion model in rats, with the most effective compounds bearing a methyl group at position 6 and a cyclopentyl carboxamide [1][2]. While the target compound (2,9-dimethyl; 4-methoxybenzamide) has not been explicitly tested in this assay, it retains the core pharmacophore—an unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine ring with a 3-carboxamide linkage—that was identified as a prerequisite for activity within this class [1]. This distinguishes it from saturated tetrahydro derivatives, which display altered pharmacokinetic profiles and reduced potency in analogous models [3].

gastroprotective antiulcer pharmacophore

Kinase Inhibition Potential: Structural Overlap with PI3Kδ Chemotype but Unvalidated Selectivity

A subset of pyrido[1,2-a]pyrimidin-4-one derivatives has been explored as PI3K inhibitors [1][2]. BindingDB entry BDBM50394893 (CHEMBL2165502) records an IC₅₀ of 102 nM for a pyrido[1,2-a]pyrimidin-4-one analog against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [3]. The target compound shares the pyrido[1,2-a]pyrimidin-4-one scaffold but differs in substitution pattern; no PI3K profiling data are publicly available for CAS 897617-35-5. The 2,9-dimethyl-4-methoxybenzamide combination represents a distinct chemotype within this kinase-targeted scaffold space that has not been evaluated for kinase selectivity, presenting either an opportunity for novel IP or a risk of uncharacterized polypharmacology.

PI3K inhibitor kinase selectivity chemotype comparison

Recommended Application Scenarios for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide Based on Current Evidence


Regioisomerically Defined Building Block for Fragment-Based and Diversity-Oriented Synthesis

The unambiguous 2,9-dimethyl substitution pattern and 4-methoxybenzamide moiety make this compound a well-defined building block for constructing focused libraries of pyrido[1,2-a]pyrimidine-3-carboxamides. Its structural distinction from the 2,7- and 2,8-dimethyl regioisomers (CAS 942001-38-9 and the 2,8-dimethyl analog) ensures that SAR datasets generated with this scaffold are not confounded by regioisomeric impurities . This is particularly relevant for fragment-based drug discovery (FBDD) campaigns where positional precision is critical for hit validation.

Gastroprotective SAR Profiling: A Gap-Filling Analog in the 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Series

Building on established class-level gastroprotective activity of unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides [1], this compound can serve as a novel analog to expand SAR beyond the prototypical 6-methyl, N-cyclopentyl carboxamide scaffold. Its unique 2,9-dimethyl topolog and 4-methoxybenzamide substitution have not been evaluated in the acidified ethanol-induced mucosal lesion model, representing an unexplored region of chemical space that may yield improved potency or differentiated pharmacokinetics [2].

Kinase Selectivity Profiling: Comparator for PI3Kδ-Active Pyrido[1,2-a]pyrimidin-4-one Chemotypes

Given the documented PI3Kδ inhibitory activity of structurally related pyrido[1,2-a]pyrimidin-4-one analogs (e.g., CHEMBL2165502, IC₅₀ = 102 nM) [3], this compound can be included in a kinase selectivity panel to determine whether the 2,9-dimethyl-4-methoxybenzamide substitution pattern confers differential selectivity across the PI3K isoform family or against other kinase targets. The absence of published kinase profiling data for this specific compound represents both a risk and an opportunity for early-stage discovery programs.

Physicochemical Diversity Element in Compound Acquisition for Medium-to-High-Throughput Screening Libraries

With a molecular weight of 323.35, an intermediate predicted lipophilicity profile, and a distinct H-bond donor/acceptor arrangement (theoretical HBA = 4, HBD = 1), this compound occupies a physicochemical niche between more lipophilic analogs (e.g., the 3-CF₃-benzamide derivative, MW 361.3, XLogP3 = 2.8) and less functionalized analogs (unsubstituted benzamide, HBA = 3) [4]. It is suitable for inclusion in diversity-oriented screening decks where balanced physicochemical properties are prioritized for hit identification across multiple target classes.

Quote Request

Request a Quote for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.